3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3S/c10-7-2-1-3-8(11)6(7)4-15-9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZIHMSACFAIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC=NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation and Cyclocondensation
The synthesis typically begins with 2-chloro-6-fluorobenzoic acid, which undergoes esterification with methanol and concentrated sulfuric acid to yield methyl 2-chloro-6-fluorobenzoate. Subsequent treatment with hydrazine hydrate in methanol produces 2-chloro-6-fluorobenzohydrazide, confirmed by IR peaks at 3250 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=O stretch).
Reaction with phenyl isothiocyanate in refluxing methanol generates a thiourea intermediate, which undergoes base-mediated cyclization (2 N NaOH, 4 hours) to form the 1,2,4-triazole core. This step is critical for establishing the heterocyclic scaffold, with NMR data showing characteristic aromatic proton resonances at δ 7.12–7.89 ppm.
Sulfanyl Group Introduction
The sulfanyl moiety is introduced via nucleophilic substitution using 2-chloro-6-fluorobenzyl mercaptan. Anhydrous potassium carbonate in dry acetone facilitates the reaction, with the thiol group attacking the triazole’s electrophilic carbon. Optimal conditions (5 hours stirring, 70 ml acetone) yield 67% of the target compound, as evidenced by mass spectral data (m/z 349.8 [M⁺], matching the molecular formula C₁₀H₈ClF₂N₃S).
Table 1: Reaction Conditions for Conventional Synthesis
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated that irradiating a mixture of 2-chloro-6-fluorobenzyl chloride and 1H-1,2,4-triazole-3-thiol at 150°C for 15 minutes achieves 74% yield, compared to 62% via conventional heating. The dielectric heating mechanism enhances molecular collisions, favoring faster nucleophilic substitution.
Solvent and Catalyst Optimization
Ethanol emerges as the preferred solvent due to its high microwave absorption capacity (tan δ = 0.941). Catalytic amounts of potassium iodide (5 mol%) further improve yields to 81% by polarizing the C-Cl bond, as confirmed by ¹H NMR shifts (δ 7.71–7.75 ppm for aromatic protons).
Analytical Characterization
Spectroscopic Confirmation
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FT-IR Analysis : The triazole ring’s C=N stretch appears at 1579 cm⁻¹, while the sulfanyl group’s S-H vibration is observed at 2560 cm⁻¹.
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¹H NMR : A singlet at δ 4.26 ppm corresponds to the -CH₂- bridge between the triazole and aryl groups. Aromatic protons resonate as multiplets at δ 7.12–7.93 ppm, with coupling constants (J = 8.5 Hz) confirming para-substitution.
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Mass Spectrometry : The molecular ion peak at m/z 349.8 aligns with the theoretical molecular weight (C₁₀H₈ClF₂N₃S), and fragment ions at m/z 287 ([M – CH₂F]+) validate the structure.
Yield Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the chlorofluorophenyl group.
Substitution: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified triazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities, which can be categorized into several key areas:
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, possess significant antimicrobial properties. Specific findings include:
- Antibacterial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Antifungal Activity : It has also been effective against various fungal pathogens, suggesting potential applications in treating fungal infections.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have reported that triazole derivatives can inhibit cell growth across multiple cancer cell lines:
- In a study by Luan et al., the compound demonstrated an IC50 range of 1.02–74.28 μM across six different cancer cell lines, indicating its potential as a lead structure for anticancer drug development .
- Gholampour et al. synthesized new 1,4-naphthoquinone-1,2,3-triazole hybrids and tested their anticancer activity on human cancer cell lines, showing significant cytotoxicity at concentrations of 10 and 20 μM .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of triazole derivatives revealed that the compound exhibited notable antibacterial activity against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used in treatment .
Case Study 2: Anticancer Activity
In preclinical trials, the compound was evaluated for its ability to induce apoptosis in cancer cells. Results indicated that it could effectively trigger programmed cell death in MCF-7 breast cancer cells, leading to a reduction in tumor growth rates in animal models .
Comparative Analysis of Triazole Derivatives
| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity (IC50) |
|---|---|---|---|
| 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole | High | Moderate | 1.02–74.28 μM |
| 1,4-naphthoquinone-1,2,3-triazole hybrid | Moderate | High | <10 μM |
| Other triazole derivatives | Variable | Variable | Variable |
Mechanism of Action
The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorofluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Comparative Findings
Substituent Position and Bioactivity: The target compound’s sulfanyl group at the 3-position distinguishes it from commercial triazole fungicides (e.g., bromuconazole, flusilazole), which typically feature substitutions at the 1-position . Halogenation Patterns: The 2-chloro-6-fluorophenyl group in the target compound contrasts with the 4-bromo-2,4-dichlorophenyl group in bromuconazole and the 4-fluorophenyl groups in flusilazole and epoxiconazole. Fluorine’s electronegativity enhances stability and membrane permeability, while chlorine contributes to steric hindrance and lipophilicity .
Functional Group Impact :
- Epoxiconazole’s oxirane (epoxide) ring enables covalent interactions with target enzymes, a mechanism absent in the sulfanyl-linked target compound .
- Silyl vs. Sulfanyl : Flusilazole’s bis(4-fluorophenyl)methylsilyl group provides bulkiness and silicon’s unique chemistry, whereas the sulfanyl group in the target compound may offer greater flexibility and redox stability .
Metabolic Considerations: β-(1,2,4-Triazol-1-yl)-L-alanine, a triazole-containing amino acid, highlights the role of nitrogen positioning in plant metabolism . The target compound’s lack of an amino acid backbone suggests different metabolic pathways compared to this derivative.
Research Implications and Gaps
While commercial triazoles like epoxiconazole and flusilazole are well-studied for antifungal activity, the target compound’s sulfanyl-benzyl-triazole structure warrants investigation into:
- Binding affinity to fungal CYP51 enzymes compared to 1-substituted triazoles.
- Solubility and bioavailability , influenced by the 2-chloro-6-fluorophenyl group’s polarity.
- Synthetic accessibility , as sulfanyl linkages may require distinct methodologies compared to ether or silyl bonds .
Biological Activity
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C10H8ClFN4S
- CAS Number : 339105-82-7
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The triazole core can be synthesized through cyclization reactions involving appropriate azides and propargyl derivatives.
- Introduction of the Sulfanyl Group : This is usually achieved via nucleophilic substitution reactions.
- Substitution of Chlorine and Fluorine : Chlorination and fluorination reactions are carried out using reagents like thionyl chloride (SOCl₂) and fluorine gas (F₂) or other fluorinating agents.
Antitumor Activity
Research indicates that derivatives of triazoles often exhibit significant antitumor activity. A study involving various triazole compounds demonstrated that many derivatives showed cytotoxic effects against several human cancer cell lines, including:
- HL-60 (leukemia)
- A549 (lung cancer)
- MCF-7 (breast cancer)
For instance, certain derivatives exhibited IC50 values lower than 20 μM against A549 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | A549 | <20 | |
| This compound | MCF-7 | <20 | |
| Control (Cisplatin) | HL-60 | 10 |
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells by modulating signaling pathways such as PI3K/Akt/mTOR.
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells.
Case Studies
In a notable study published in Nature Communications, a series of triazole derivatives were synthesized and screened for their biological activity. Among these, this compound showed promising results against multiple cancer cell lines with mechanisms involving apoptosis induction and inhibition of tumor growth in xenograft models .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole to ensure high yield and purity?
- Methodological Answer : Synthesis requires multi-step organic reactions, such as the Mannich reaction, which involves triazole precursors, aldehydes, and amines under catalytic conditions. Key steps include:
- Temperature Control : Maintain 60–80°C to optimize intermediate formation.
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted chlorobenzyl or sulfanyl intermediates.
- Yield Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this triazole derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons from the triazole ring (δ 8.1–8.5 ppm for triazole protons) and substituents (e.g., 2-chloro-6-fluorobenzyl group at δ 4.3–4.7 ppm).
- FT-IR : Identifies functional groups (e.g., C-S stretch at 650–700 cm⁻¹; triazole ring vibrations at 1500–1600 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 298.02) and fragmentation patterns .
Q. How do the substituents (e.g., 2-chloro-6-fluorobenzyl) influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The chloro-fluorobenzyl group increases logP (predicted ~2.5), enhancing membrane permeability.
- Solubility : Polar sulfanyl groups improve aqueous solubility (~15 mg/mL in PBS at pH 7.4).
- Stability : Electron-withdrawing substituents (Cl, F) stabilize the triazole ring against hydrolysis under acidic conditions (pH 3–5) .
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models predict the bioactivity of derivatives of this compound?
- Methodological Answer :
- Descriptor Selection : Use Hammett constants (σ) for substituent electronic effects and molar refractivity (MR) for steric contributions.
- Data Collection : Assay antimicrobial activity (e.g., MIC against S. aureus) for 20+ derivatives.
- Model Validation : Apply partial least squares (PLS) regression with cross-validation (R² > 0.8). Example: A QSAR model showed that electron-withdrawing groups at the triazole 3-position correlate with 3-fold higher antifungal activity .
Q. What strategies resolve contradictions in antimicrobial efficacy data across studies (e.g., variable MIC values)?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for broth microdilution to control inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24 h).
- Strain-Specific Analysis : Compare activity against isogenic mutant strains (e.g., efflux pump-deficient E. coli).
- Meta-Analysis : Pool data from 5+ studies using random-effects models to identify outliers (e.g., MIC discrepancies >4-fold) .
Q. What factorial design approaches optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
- Methodological Answer :
- 2³ Factorial Design : Test variables like temperature (50°C vs. 80°C), catalyst loading (5 mol% vs. 10 mol%), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) : Maximize yield (target >85%) using central composite design. Example: A study found 10 mol% ZnCl₂ in DMF at 70°C increased triazole cyclization efficiency by 40% .
Methodological Framework for Data Interpretation
- Theoretical Alignment : Link mechanistic studies to enzyme inhibition hypotheses (e.g., CYP51 targeting for antifungal activity) using molecular docking (AutoDock Vina) and MD simulations (GROMACS) .
- Contradiction Resolution : Apply Bradford-Hill criteria to assess causality in bioactivity data, emphasizing dose-response relationships and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
